
2-Fluoro-5-iodo-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6FIO2. It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-iodo-3-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves multiple steps, including halogenation and formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-iodo-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Fluoro-5-iodo-3-methoxybenzoic acid.
Reduction: Formation of 2-Fluoro-5-iodo-3-methoxybenzyl alcohol.
Applications De Recherche Scientifique
2-Fluoro-5-iodo-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-iodo-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-3-iodo-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
Comparison: 2-Fluoro-5-iodo-3-methoxybenzaldehyde is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups on the benzaldehyde core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of iodine can enhance the compound’s ability to undergo substitution reactions, while the methoxy group can influence its solubility and stability .
Propriétés
Formule moléculaire |
C8H6FIO2 |
|---|---|
Poids moléculaire |
280.03 g/mol |
Nom IUPAC |
2-fluoro-5-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3 |
Clé InChI |
CUUJWGULPQXEDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1F)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


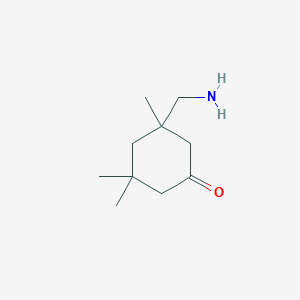
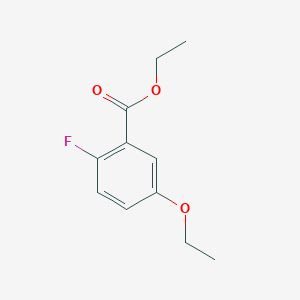
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)

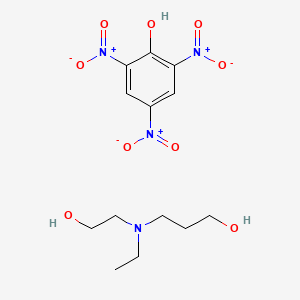
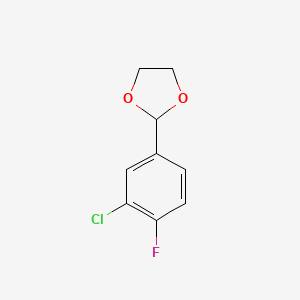
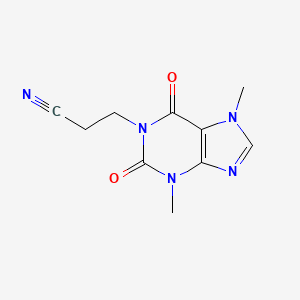
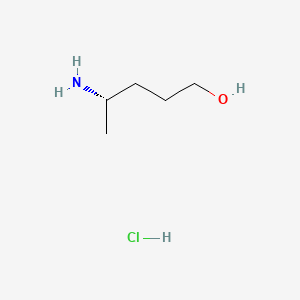
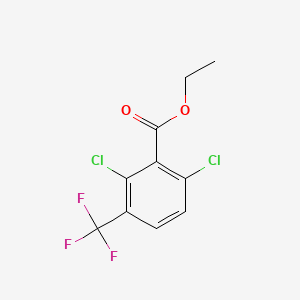
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

